
N-benzyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Starting materials: Pyridine-2-carboxylic acid or its derivatives.
- Reaction conditions: Amidation reactions using coupling reagents like EDCI or DCC.
Step 4: Benzylation
- Starting materials: Benzyl chloride or benzyl bromide.
- Reaction conditions: N-alkylation using base catalysts like NaH or K2CO3.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening can be employed to scale up the production process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyridazinone and pyridine moieties. The final step often involves the benzylation of the nitrogen atom on the piperidine ring.
-
Step 1: Synthesis of Piperidine Ring
- Starting materials: 4-piperidone and appropriate reagents.
- Reaction conditions: Catalytic hydrogenation or reductive amination.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions can target the pyridazinone moiety, converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4, CrO3, or H2O2 under acidic or basic conditions.
Reduction: Reagents like NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives with altered functional groups.
科学的研究の応用
Pharmacological Studies
Research has indicated that compounds similar to N-benzyl derivatives exhibit significant pharmacological activities, including anti-inflammatory and analgesic properties. These effects are primarily attributed to their ability to modulate neurotransmitter systems and inflammatory pathways.
Cancer Research
Recent studies have explored the potential of this compound in cancer therapy. Its structure suggests that it may interact with cellular pathways involved in tumor growth and metastasis. Investigations into its cytotoxic effects on various cancer cell lines are ongoing.
Neuropharmacology
Given its structural features, this compound is being studied for neuroprotective effects. Preliminary findings suggest that it may have a role in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory potential of similar compounds in animal models. Results showed a significant reduction in inflammatory markers when treated with derivatives of pyridazine-based compounds, indicating a promising therapeutic avenue for inflammatory diseases.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies conducted on various cancer cell lines demonstrated that compounds related to N-benzyl derivatives induced apoptosis through caspase activation pathways. These findings highlight the importance of further research into their application as chemotherapeutic agents.
作用機序
The mechanism of action of N-benzyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
- N-benzyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide
- N-benzyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide
- N-benzyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups that confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different binding affinities, reactivity, and stability, making it a valuable candidate for various applications.
生物活性
N-benzyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a piperidine ring and multiple heterocyclic components, suggests diverse interactions with biological targets.
Chemical Structure and Properties
The compound can be described by its IUPAC name, molecular formula C23H25N5O2, and a molecular weight of 403.5 g/mol. Its structural features include:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Pyridazine moiety : Contributes to its biological activity through potential interactions with various receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that it may act as an inhibitor or modulator of certain signaling pathways, although detailed mechanisms remain to be fully elucidated. The compound's interaction with molecular targets can lead to alterations in enzymatic activity or receptor signaling, which may have therapeutic implications.
Antiviral Activity
Research indicates that derivatives of similar compounds have shown promising antiviral activity. For instance, non-nucleoside inhibitors targeting the RNA-dependent RNA polymerase enzyme NS5B have been explored, revealing IC50 values in the low micromolar range for related structures . Although specific data on this compound is limited, its structural similarities suggest potential efficacy against viral targets.
Anticancer Activity
In vitro studies on related compounds have demonstrated significant anticancer properties. For example, certain derivatives exhibited IC50 values ranging from 4.36 μM to higher levels against various cancer cell lines . The exact anticancer efficacy of N-benzyl derivatives requires further investigation but preliminary data suggests a potential for similar activity.
Case Study 1: Inhibition of Enzymatic Activity
A study evaluating the inhibitory effects of similar compounds on CYP450 enzymes highlighted concerns regarding drug-drug interactions due to reversible inhibition . This raises questions about the safety profile of N-benzyl derivatives in therapeutic contexts.
Case Study 2: Structure-Activity Relationship (SAR)
A comparative analysis of structure-activity relationships among pyridazine derivatives revealed that substituents on the piperidine ring significantly influenced biological activity. Compounds with electron-withdrawing groups demonstrated enhanced potency against specific targets .
Compound | Target | IC50 (µM) | Notes |
---|---|---|---|
Compound 4 | NS5B | <50 | Potent inhibitor in enzymatic assays |
Compound 11d | Mycobacterium bovis BCG | 31.25 | Most potent in tested series |
N-benzyl derivative | CYP3A4 | 0.34 | Significant reversible inhibition |
特性
IUPAC Name |
N-benzyl-1-(1-methyl-6-oxopyridazin-3-yl)-N-pyridin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-26-22(29)11-10-21(25-26)27-15-12-19(13-16-27)23(30)28(20-9-5-6-14-24-20)17-18-7-3-2-4-8-18/h2-11,14,19H,12-13,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUZPQYMRNMXHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。